Ethyl 2-fluoro-4-nitrobenzenecarboximidate
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Overview
Description
Ethyl 2-fluoro-4-nitrobenzenecarboximidate is a chemical compound with the molecular formula C9H9FN2O3 and a molecular weight of 212.18 g/mol. This compound is characterized by the presence of a fluorine atom, a nitro group, and an ethyl ester group attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
The synthesis of Ethyl 2-fluoro-4-nitrobenzenecarboximidate typically involves the nitration of 3-fluoroacetophenone followed by subsequent reactions to introduce the ethyl ester and carboximidate groups . The reaction conditions often include the use of nitration reagents and specific catalysts to facilitate the formation of the desired product. Industrial production methods may involve large-scale nitration and esterification processes to produce the compound in significant quantities.
Chemical Reactions Analysis
Ethyl 2-fluoro-4-nitrobenzenecarboximidate undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Ethyl 2-fluoro-4-nitrobenzenecarboximidate has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound can be used in studies involving the interaction of fluorinated compounds with biological systems.
Medicine: Research into potential pharmaceutical applications, particularly in the development of new drugs.
Industry: Utilized in the production of materials with specific chemical properties.
Mechanism of Action
The mechanism of action of Ethyl 2-fluoro-4-nitrobenzenecarboximidate involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the fluorine atom can influence the compound’s reactivity and interaction with other molecules. The pathways involved depend on the specific application and the molecular targets being studied.
Comparison with Similar Compounds
Ethyl 2-fluoro-4-nitrobenzenecarboximidate can be compared with other similar compounds such as:
Fluorinated Quinolines: These compounds also contain fluorine atoms and have applications in medicine and industry.
Benzene Derivatives: Compounds like nitrobenzene and fluorobenzene share similar functional groups and undergo comparable chemical reactions.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity.
Properties
IUPAC Name |
ethyl 2-fluoro-4-nitrobenzenecarboximidate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FN2O3/c1-2-15-9(11)7-4-3-6(12(13)14)5-8(7)10/h3-5,11H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDQNNENAKOVPIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=N)C1=C(C=C(C=C1)[N+](=O)[O-])F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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